molecular formula C15H11NO B5161721 2-Benzylidene-1,2-dihydro-indol-3-one

2-Benzylidene-1,2-dihydro-indol-3-one

Cat. No.: B5161721
M. Wt: 221.25 g/mol
InChI Key: AKFPHXCDBVJHSP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-1,2-dihydro-indol-3-one is a compound belonging to the indole family, which is known for its diverse biological activities. This compound features a benzylidene group attached to a dihydro-indol-3-one core, making it a significant molecule in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-1,2-dihydro-indol-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1,3-dihydroindol-2-one and aromatic aldehydes in the presence of a base such as pyridine or piperazine . The reaction can also be catalyzed by enzymes like lipase from porcine pancreas, which offers an environmentally friendly alternative .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation and phase transfer catalysts can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-1,2-dihydro-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Benzylidene-1,2-dihydro-indol-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Benzylidene-1,2-dihydro-indol-3-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(2Z)-2-benzylidene-1H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-12-8-4-5-9-13(12)16-14(15)10-11-6-2-1-3-7-11/h1-10,16H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFPHXCDBVJHSP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidene-1,2-dihydro-indol-3-one
Reactant of Route 2
2-Benzylidene-1,2-dihydro-indol-3-one
Reactant of Route 3
2-Benzylidene-1,2-dihydro-indol-3-one
Reactant of Route 4
Reactant of Route 4
2-Benzylidene-1,2-dihydro-indol-3-one
Reactant of Route 5
2-Benzylidene-1,2-dihydro-indol-3-one
Reactant of Route 6
2-Benzylidene-1,2-dihydro-indol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.